molecular formula C31H20ClN5OS B1679470 5-(3-(4-(2-Chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-2-propynyl)phenanthridin-6(5H)-one CAS No. 125030-71-9

5-(3-(4-(2-Chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-2-propynyl)phenanthridin-6(5H)-one

Cat. No. B1679470
M. Wt: 546 g/mol
InChI Key: MPMZSZMDCRPSRF-UHFFFAOYSA-N
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Description

Ro 24-4736 is a platelet activating factor inhibitor potentially for the treatment of asthma. Ro-24-4736 protects the rat kidney from ischemic injury.

Scientific Research Applications

Spectroscopic Analysis

  • Vibrational Spectroscopic Study : A study by Kuruvilla et al. (2018) used FT-IR and FT-Raman techniques to investigate the spectroscopic properties of a related compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine. This research is crucial for interpreting and predicting vibrational spectra, which aids in understanding the biological activity of such compounds (Kuruvilla et al., 2018).

Structural Optimization

  • Platelet Activating Factor Antagonism : Kawakami et al. (1996) studied derivatives of 4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine for their inhibitory activity on platelet aggregation. The research found that specific structural modifications enhance affinity for platelet activating factor (PAF) receptors, separating it from benzodiazepine receptor affinity (Kawakami et al., 1996).

Pharmacological Properties

  • Platelet-Activating Factor Antagonism : Crowley et al. (1991) identified Ro 24-4736, a compound structurally similar to the one , as a potent, orally active antagonist of platelet-activating factor (PAF), with applications in inhibiting bronchoconstriction and platelet aggregation (Crowley et al., 1991).

Biochemical Analysis

  • Chemistry of Metabolites : Weber et al. (1986) focused on the chemistry of brotizolam, a compound with structural similarities, and its metabolites. This study provides insights into the metabolic pathways and chemical properties of such compounds, which are essential for understanding their pharmacokinetics (Weber et al., 1986).

Molecular Characterization

  • Hapten Synthesis for Pharmacokinetics : Miyazawa et al. (1992) synthesized a hapten related to the compound for radioimmunoassay purposes. This work is significant for pharmacokinetic studies of such compounds at low doses (Miyazawa et al., 1992).

Mass Spectrometry Analysis

  • Mass Spectrometry and LC/MS : Celma (1994) performed electron impact and chemical ionization mass spectrometry on similar diazepine derivatives. This analytical technique is vital for elucidating the structural and chemical properties of such compounds (Celma, 1994).

properties

IUPAC Name

5-[3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]prop-2-ynyl]phenanthridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20ClN5OS/c1-19-34-35-28-18-33-29(24-13-4-6-14-26(24)32)25-17-20(39-31(25)37(19)28)9-8-16-36-27-15-7-5-11-22(27)21-10-2-3-12-23(21)30(36)38/h2-7,10-15,17H,16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMZSZMDCRPSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)C#CCN4C5=CC=CC=C5C6=CC=CC=C6C4=O)C(=NC2)C7=CC=CC=C7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154550
Record name Ro 24-4736
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(4-(2-Chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-2-propynyl)phenanthridin-6(5H)-one

CAS RN

125030-71-9
Record name Ro 24-4736
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125030719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 24-4736
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-244736
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2MJ13SOFO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-(4-(2-Chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-2-propynyl)phenanthridin-6(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(3-(4-(2-Chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-2-propynyl)phenanthridin-6(5H)-one

Citations

For This Compound
1
Citations
M O'DONNELL - Annals of the New York Academy of Sciences, 1991 - Wiley Online Library
Phase I tolerance studies which are designed solely to establish safety can also be used to assess pharmacological activity of a PAF antagonist by ex uiuo rneasurernent of PAF-…
Number of citations: 1 nyaspubs.onlinelibrary.wiley.com

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